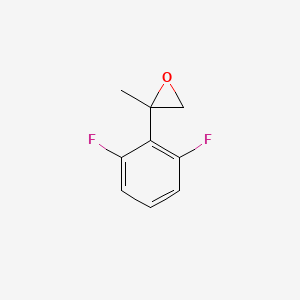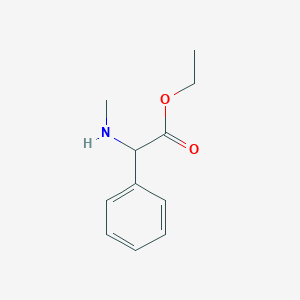
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid is a chemical compound with the molecular formula C8H6BrClO2 It is a derivative of acetic acid, where the hydrogen atoms are substituted by a bromine and a chlorine atom on the phenyl ring, and an oxo group on the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method is the bromination and chlorination of phenylacetic acid using bromine and chlorine in the presence of a catalyst. The reaction conditions often include a solvent such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride, while the phenyl ring can undergo oxidation to form quinones.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, to form dihalogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like sodium borohydride or lithium aluminum hydride, are used under controlled conditions.
Addition Reactions: Halogens (e.g., bromine, chlorine) and hydrogen halides (e.g., HBr, HCl) are used in non-polar solvents like dichloromethane or carbon tetrachloride.
Major Products Formed
Substitution Reactions: Products include phenylacetic acid derivatives with different substituents on the phenyl ring.
Oxidation and Reduction Reactions: Products include hydroxy derivatives and quinones.
Addition Reactions: Products include dihalogenated phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as those involved in metabolic pathways or signal transduction. The presence of halogen atoms on the phenyl ring enhances its binding affinity to target proteins, leading to inhibition of their activity. Additionally, the oxo group can participate in hydrogen bonding with active site residues, further stabilizing the compound-protein complex.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Bromo-4-chlorophenyl)acetic acid: Similar structure but lacks the oxo group.
2-(3-Bromo-4-chlorophenyl)tetrahydro-2H-pyran-3-carboxylic acid: Contains a tetrahydropyran ring instead of the acetic acid moiety.
4-Bromo-2-chlorophenol: Similar halogenation pattern but lacks the acetic acid moiety.
Uniqueness
2-(3-Bromo-4-chlorophenyl)-2-oxoacetic acid is unique due to the presence of both halogen atoms and the oxo group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry, making it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C8H4BrClO3 |
|---|---|
Poids moléculaire |
263.47 g/mol |
Nom IUPAC |
2-(3-bromo-4-chlorophenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H4BrClO3/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3H,(H,12,13) |
Clé InChI |
GWCXWXGSYDOEIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C(=O)O)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Iodomethyl)-2,5-dioxabicyclo[2.2.1]heptane](/img/structure/B13586323.png)


![5,6-dichloro-N-[(4-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B13586345.png)




![N-[2-(1H-1,3-Benzodiazol-2-YL)ethyl]-2-(4-bromophenoxy)acetamide](/img/structure/B13586395.png)


![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)


